4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
Overview
Description
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine consists of a pyridine ring with a chlorine atom, a methoxy group, and a trifluoromethyl group attached to it .Scientific Research Applications
Chemical Reactions and Synthesis
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine has been utilized in various chemical reactions and syntheses. For instance, Stavber and Zupan (1990) demonstrated its reactivity with CsSO4F, leading to the production of different pyridine derivatives (Stavber & Zupan, 1990). Hang-dong (2010) identified it as a key intermediate in the synthesis of the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).
Complexation and Catalysis
This compound has also been studied in the context of complexation and catalysis. Bradshaw et al. (1980) researched macrocyclic polyether-diester compounds containing a pyridine subcyclic unit substituted with chloro or methoxy groups for cation complexation (Bradshaw et al., 1980).
Intermediates in Organic Chemistry
The role of 4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine as an intermediate in organic chemistry is notable. Walters and Shay (1995) discussed its use as a precursor for pyridyne formation (Walters & Shay, 1995). Nückel and Burger (2001) explored its application in synthesizing square-planar terdentate pyridine−diimine Rhodium(I) and Iridium(I) complexes (Stefan Nückel and P. Burger, 2001).
Pyridine Derivatives Synthesis
Heinz et al. (2021) utilized 3-chloropyridine derivatives to produce various 2,3,4-trisubstituted pyridines, demonstrating the versatility of chloro- and methoxypyridines in synthesizing pyridine derivatives (Heinz et al., 2021).
Spectroscopic and Structural Analysis
Ö. Tamer et al. (2018) conducted spectroscopic (FT-IR and UV-Vis) and DFT calculations on pyridine-2-carboxylic acid derivatives, including 4-methoxy-pyridine-2-carboxylic acid, to analyze their structural and antimicrobial properties (Ö. Tamer et al., 2018).
Lithiation Studies
Gros, Choppin, and Fort (2003) investigated the lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides (Gros, Choppin, & Fort, 2003).
Applications in Medicine and Agriculture
V. V. Bhuva et al. (2015) synthesized 2-methoxy-4-(2-(4'-chlorophenyl)-6-methyl imidazo[1, 2-a]pyridin-3-yl)-6-aryl nicotinonitriles, highlighting the medicinal and agricultural importance of pyridine derivatives (V. V. Bhuva et al., 2015).
properties
IUPAC Name |
4-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)4(8)2-3-12-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJHGIWPDHRDRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-3-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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